molecular formula C13H14ClN B14434103 1-(1-Phenylethyl)pyridin-1-ium chloride CAS No. 79322-40-0

1-(1-Phenylethyl)pyridin-1-ium chloride

Cat. No.: B14434103
CAS No.: 79322-40-0
M. Wt: 219.71 g/mol
InChI Key: ZJXRZWKEDZKTJC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Phenylethyl)pyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound features a pyridinium ion with a phenylethyl substituent, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenylethyl)pyridin-1-ium chloride typically involves the reaction of pyridine with 1-phenylethyl chloride under acidic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the phenylethyl chloride, forming the pyridinium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like acetonitrile or dichloromethane to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces the corresponding pyridine derivative .

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)pyridin-1-ium chloride involves its interaction with various molecular targets. The pyridinium ion can participate in electrostatic interactions and hydrogen bonding with biological molecules, influencing their activity. The phenylethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 1-(1-Phenylethyl)pyridin-1-ium chloride stands out due to its specific substituent, which imparts unique reactivity and interaction profiles. Its phenylethyl group enhances its utility in various applications, making it a versatile compound in both research and industrial settings .

Properties

CAS No.

79322-40-0

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

1-(1-phenylethyl)pyridin-1-ium;chloride

InChI

InChI=1S/C13H14N.ClH/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12H,1H3;1H/q+1;/p-1

InChI Key

ZJXRZWKEDZKTJC-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC=CC=C1)[N+]2=CC=CC=C2.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.